molecular formula C25H35N3O2 B10881524 1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B10881524
M. Wt: 409.6 g/mol
InChI Key: QUFCNGNHCKGMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

    Coupling Reaction: The benzylated piperidine is coupled with the piperazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution with 3,4-Dimethoxyphenylmethyl Group: The final step involves the substitution of the piperazine ring with the 3,4-dimethoxyphenylmethyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Shares the piperazine core but lacks the additional piperidine and dimethoxyphenylmethyl groups.

    4-Benzylpiperidine: Contains the piperidine ring with a benzyl group but lacks the piperazine and dimethoxyphenylmethyl groups.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the piperidine and piperazine rings.

Uniqueness

1-(1-Benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H35N3O2/c1-29-24-9-8-22(18-25(24)30-2)20-27-14-16-28(17-15-27)23-10-12-26(13-11-23)19-21-6-4-3-5-7-21/h3-9,18,23H,10-17,19-20H2,1-2H3

InChI Key

QUFCNGNHCKGMCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.